Aristolochic acid I methyl ester

Description

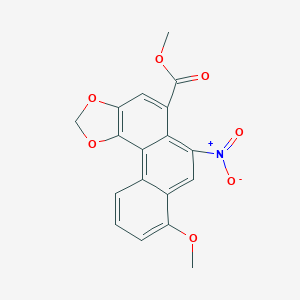

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO7/c1-23-13-5-3-4-9-10(13)6-12(19(21)22)15-11(18(20)24-2)7-14-17(16(9)15)26-8-25-14/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUABJWVTLHGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151574 | |

| Record name | Aristolochic acid I methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169-60-4 | |

| Record name | Methyl aristolochate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1169-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristolochic acid I methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001169604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87404 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aristolochic acid I methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARISTOLOCHIC ACID I METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQL974W6E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Biogenesis

Natural Presence of Aristolochic Acid I Methyl Ester and Analogues

This compound is a naturally occurring compound belonging to the family of nitrophenanthrene carboxylic acids. These compounds, collectively known as aristolochic acids and their analogues, are characteristic constituents of plants in the Aristolochiaceae family, particularly within the genera Aristolochia and Asarum. academicjournals.orgnih.gov The primary and most abundant of these is typically aristolochic acid I. academicjournals.orgnih.govtafp.org.tw

This compound has been specifically isolated from the stems of Aristolochia manshuriensis and from Aristolochia kaempferi. plantaedb.comscribd.com It is one of many structurally related compounds found in these plants. The family of aristolochic acid analogues is extensive, with a 2021 computational analysis identifying 238 distinct naturally occurring analogues. mdpi.com These include various forms such as aristolochic acids II, III, and IV, as well as hydroxylated versions like aristolochic acid Ia (7-hydroxy aristolochic acid I) and their corresponding methyl esters. academicjournals.orgresearchgate.net The distribution of these analogues can be quite wide, with aristolochic acid I and II being present in at least 52 plant species. mdpi.com

The following table details the occurrence of this compound and some of its key analogues in various plant species.

| Compound Name | Plant Species | Plant Part |

| This compound | Aristolochia manshuriensis | Stems |

| This compound | Aristolochia kaempferi | Not Specified |

| Aristolochic acid I | Aristolochia fangchi | Not Specified |

| Aristolochic acid I | Aristolochia sipho | Roots and Rhizomes |

| Aristolochic acid I | Aristolochia bracteata | Not Specified |

| Aristolochic acid II | Aristolochia contorta | Not Specified |

| Aristolochic acid IVa | Aristolochia manshuriensis | Stems |

| 7-Hydroxy aristolochic acid III methyl ester | Thottea hainanensis | Not Specified |

This table is based on data from sources nih.govplantaedb.comscribd.comelectronicsandbooks.combohrium.comresearchgate.net.

Postulated Biosynthetic Pathways of Aristolochic Acid I and Related Compounds

The biosynthesis of aristolochic acid I, and by extension its methyl ester, is a complex process that has been the subject of significant scientific investigation. The unique structure, featuring a nitrophenanthrene core, pointed researchers towards a biogenetic relationship with aporphine (B1220529) alkaloids, which are also found in Aristolochia species. cdnsciencepub.comresearchgate.net Tracer experiments have elucidated a pathway that begins with a common amino acid and proceeds through several key alkaloid intermediates.

The entire carbon skeleton and the nitrogen atom of aristolochic acid I are derived from the amino acid L-tyrosine. cdnsciencepub.comnih.gov Feeding studies using isotopically labeled compounds in plants like Aristolochia sipho and Aristolochia bracteata have confirmed that tyrosine and its metabolic relatives, such as (3,4-dihydroxyphenyl)alanine (dopa) and dopamine (B1211576), serve as specific precursors. electronicsandbooks.combohrium.comcdnsciencepub.comcdnsciencepub.com

A crucial finding from these experiments is the origin of the nitro group (NO₂), an uncommon feature in natural products. wikipedia.org Studies with tyrosine doubly labeled with ¹⁴C and ¹⁵N demonstrated that the nitrogen atom of the nitro group is derived directly from the amino group of tyrosine. electronicsandbooks.combohrium.comresearchgate.net The degradation of L-tyrosine begins with its conversion to 4-hydroxyphenylpyruvic acid (pHPP) and proceeds to form key intermediates for the alkaloid skeleton. nih.gov

The biosynthesis of aristolochic acids is intricately linked to the well-established pathway for benzylisoquinoline alkaloids (BIAs). cdnsciencepub.comnih.gov The journey from tyrosine involves its conversion into dopamine and 4-hydroxyphenylacetaldehyde. wikipedia.orgnih.gov These two molecules then undergo a condensation reaction, catalyzed by norcoclaurine synthase, to form the foundational benzylisoquinoline alkaloid, (S)-norcoclaurine. nih.govresearchgate.net

Subsequent enzymatic steps, including methylation and hydroxylation, convert (S)-norcoclaurine into (S)-norlaudanosoline, a critical branch-point intermediate. bohrium.comcdnsciencepub.comresearchgate.net From norlaudanosoline, the pathway proceeds towards aporphine alkaloids. The specific route to aristolochic acid is postulated to involve the 1-benzyltetrahydroisoquinoline intermediate orientaline, which undergoes oxidative coupling to form prestephanine. electronicsandbooks.comrsc.orgrsc.org Prestephanine is then converted to the aporphine alkaloid stephanine (B192439). electronicsandbooks.comrsc.orgrsc.org

The final key step is the oxidative cleavage of the hetero-ring of the aporphine skeleton of stephanine to yield the phenanthrene (B1679779) structure of aristolochic acid. cdnsciencepub.comrsc.orgrsc.org This proposed pathway is supported by the co-occurrence of the aporphine alkaloid magnoflorine (B1675912) with aristolochic acids in various Aristolochia species, which serves as strong circumstantial evidence for their shared biogenetic origin. cdnsciencepub.comresearchgate.net

The following table summarizes the key precursors and intermediates in the postulated biosynthetic pathway of Aristolochic Acid I.

| Compound Class | Key Compound(s) | Role in Pathway |

| Amino Acid | L-Tyrosine | Primary Precursor |

| Phenylalanine Derivatives | Dopa, Dopamine | Early Intermediates |

| Benzylisoquinoline Alkaloids | (S)-Norcoclaurine, (S)-Norlaudanosoline, Orientaline | Core Structural Intermediates |

| Aporphine Alkaloids | Prestephanine, Stephanine, Magnoflorine | Direct Precursors and Biogenetic Markers |

| Nitrophenanthrene Carboxylic Acid | Aristolochic Acid I | Final Product |

This table is based on data from sources electronicsandbooks.combohrium.comcdnsciencepub.comwikipedia.orgnih.govrsc.orgrsc.orgelectronicsandbooks.com.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of aristolochic acid I methyl ester, allowing for its separation from complex mixtures prior to detection. The choice of technique depends on the sample matrix, required sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aristolochic acids and their derivatives. nih.gov HPLC, particularly when coupled with a photodiode array (PDA) detector, is considered a reliable method for analyzing substances in biological samples. nih.gov For the broader class of aristolochic acids, reversed-phase HPLC is commonly employed, utilizing C18 columns. semanticscholar.orgresearchgate.net Mobile phases typically consist of a mixture of an organic solvent like methanol or acetonitrile and an aqueous component, often acidified with acetic or formic acid to improve peak shape and resolution. nih.govsemanticscholar.org Isocratic elution, where the mobile phase composition remains constant, can be used for simpler analyses, while gradient elution is employed for complex samples containing multiple analogues. semanticscholar.org While many studies focus on aristolochic acid I and II, the established HPLC methods are readily applicable to the methyl ester derivative, which exhibits similar chromatographic behavior.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | semanticscholar.orgmdpi.com |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with 0.1% acid (e.g., acetic acid) | nih.govsemanticscholar.org |

| Elution | Isocratic (e.g., 75:25 Methanol:Water) or Gradient | semanticscholar.org |

| Flow Rate | 1.0 mL/min | semanticscholar.org |

| Detection | UV/PDA at ~250 nm | nih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC) Implementations

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. nih.gov These systems use columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. UHPLC coupled with mass spectrometry is a powerful tool for profiling aristolochic acid analogues in various samples. nih.govnih.gov One study utilizing UPLC-QTOF-MS/MS successfully identified aristolochic acid A methyl ester in medicinal herbs, reporting a retention time of 7.52 minutes. nih.gov The enhanced separation efficiency of UHPLC is particularly valuable for resolving isomeric and structurally similar compounds within the aristolochic acid family. nih.gov

| Parameter | Reported Conditions | Reference |

|---|---|---|

| System | UPLC-QTOF-MS/MS | nih.gov |

| Column | Acquity UPLC C18 BEH | rev-sen.ec |

| Mobile Phase | Gradient elution with acetonitrile and aqueous buffer (e.g., 10mM ammonium formate) | nih.gov |

| Flow Rate | 0.3 - 0.4 mL/min | rev-sen.ecmdpi.com |

| Analysis Time | Typically under 10 minutes | nih.gov |

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) is another separation technique, but it is generally suited for volatile and thermally stable compounds. Aristolochic acids, including the methyl ester, are not sufficiently volatile for direct GC analysis. sigmaaldrich.com Therefore, a derivatization step is necessary. This typically involves converting the parent aristolochic acid into its more volatile methyl ester. researcher.life One method involves methylation using methyl iodide (CH₃I) in the presence of a base like potassium carbonate. researcher.life This in-situ derivatization converts aristolochic acid I into this compound, which can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS). researcher.lifenih.gov This approach expands the utility of GC-MS/MS for the sensitive detection of the parent compound by converting it into its methyl ester derivative. researcher.life

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates analytes based on their charge-to-mass ratio in a buffer-filled capillary under the influence of an electric field. usp.org CZE offers advantages such as high speed, minimal sample volume, and low solvent consumption. nih.gov It has been successfully applied to the rapid separation of aristolochic acids I and II. researchgate.netnih.gov The separation can be optimized by adjusting the pH of the running buffer and by using modifiers like cyclodextrins. researchgate.net Although specific applications for this compound are not extensively documented, CZE represents a viable and efficient analytical alternative to liquid chromatography for the separation of charged aristolochic acid analogues.

Spectrometric Detection Methods

Spectrometric methods, particularly mass spectrometry, are indispensable for the unambiguous identification and sensitive quantification of this compound following chromatographic separation.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like LC or GC, it provides high selectivity and sensitivity. rev-sen.ecjfda-online.com High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) MS, allows for the determination of the elemental composition of the analyte, aiding in its identification. nih.govresearchgate.net For aristolochic acid A methyl ester, the molecular formula has been determined as C₁₈H₁₃NO₇. nih.gov

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions. chromatographyonline.com This technique, often performed on triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) instruments, is used for highly selective and sensitive quantification through methods like multiple reaction monitoring (MRM). mdpi.comchromatographyonline.com In MRM, specific precursor-to-product ion transitions are monitored. LC-MS/MS methods have been developed for the rapid analysis of various aristolochic acid analogues. nih.govacs.orgsemanticscholar.org

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₃NO₇ | nih.gov |

| Molecular Weight | 355.3 g/mol | nih.gov |

| Monoisotopic Mass | 355.06920175 Da | nih.gov |

| Observed m/z (UPLC-QTOF-MS/MS) | 311.0914 [M-NO₂]⁺ | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically positive mode | rev-sen.ecjfda-online.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the definitive structural elucidation of aristolochic acid derivatives, including this compound. nih.govslsp.ch By analyzing the chemical shifts (δ), coupling constants (J), and correlation signals in one-dimensional (1D) and two-dimensional (2D) spectra, the precise arrangement of atoms within the molecule can be determined. core.ac.uk For aristolochic acid methyl esters, which are generally less polar, deuterated chloroform (CDCl₃) is a commonly used solvent for NMR measurements. nih.gov

The ¹H-NMR spectrum provides information about the proton environments, while the ¹³C-NMR spectrum reveals the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary). core.ac.uk A review of NMR data for various aristolochic acid derivatives provides compiled spectroscopic values that serve as a reference for identification. nih.gov The structural assignment is confirmed by comparing the experimental data with published values for known compounds. nih.govslsp.ch

Detailed ¹H-NMR and ¹³C-NMR spectroscopic data for this compound are presented below. These values are essential for confirming the identity and purity of the compound in a sample.

¹H-NMR Spectroscopic Data for this compound

¹³C-NMR Spectroscopic Data for this compound

Targeted Metabolite Profiling of Aristolochic Acid Analogues

Targeted metabolite profiling is a powerful analytical approach used to detect and quantify a predefined set of compounds, such as aristolochic acid analogues (AAAs), in complex samples. acs.org This methodology is crucial for understanding the phytochemical composition of plants known to contain these compounds. acs.orgfrontiersin.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for this purpose, offering high sensitivity and specificity. proquest.comnih.gov

In a typical targeted analysis, a method is developed to simultaneously determine multiple AAAs, which can include aristolochic acids, aristolactams, and their esters. proquest.com For instance, an LC-MS/MS method operating in multireaction monitoring (MRM) mode can be established to characterize and quantify a range of AAAs, such as aristolochic acid I, aristolochic acid II, aristolochic acid IVa, and aristolactam I. proquest.com

Metabolism and Biotransformation Pathways

Enzymatic Activation Pathways

The enzymatic activation of AAI is a critical step that leads to its toxic effects. This process involves the transformation of the relatively inert parent molecule into highly reactive intermediates capable of interacting with cellular macromolecules.

A key activation pathway for AAI is nitroreduction. nih.govresearchgate.net This process involves the reduction of the nitro group of AAI to form N-hydroxyaristolactams. nih.gov Specifically, the four-electron nitroreduction of AAI produces N-hydroxyaristolactam I (AL-I-NOH). nih.gov This metabolite is more stable than its subsequent reactive forms but is a crucial intermediate in the toxification cascade. nih.gov The reduction of AAI is necessary for the formation of reactive intermediates that can bind to DNA. nih.gov

The reactive species derived from N-hydroxyaristolactams can form covalent bonds with the exocyclic amino groups of purine (B94841) nucleotides in DNA, leading to the formation of DNA adducts. scienceopen.com The most abundant and persistent of these is the 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI) adduct. researchgate.netnih.gov

Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, play a dual role in the metabolism of AAI. nih.govnih.govnih.gov Under certain conditions, these enzymes can contribute to the reductive activation of AAI. nih.govnih.gov Studies have shown that under hypoxic (low oxygen) conditions, hepatic microsomes containing CYP1A1 and CYP1A2 are capable of reducing AAI, leading to the formation of DNA adducts. nih.govnih.gov The balance between the oxidative and reductive activities of CYP1A enzymes is a key factor in determining the ultimate biological outcome. nih.gov While both human and rat CYP1A enzymes are major contributors to AAI oxidation, other CYPs like CYP2C, 3A4, 2D6, 2E1, and 1B1 can also form the detoxification metabolite, albeit with much lower efficiency. mdpi.comnih.gov In human liver, CYP1A2 is the primary enzyme for AAI oxidation, followed by CYP2C9, 3A4, and 1A1. mdpi.comnih.gov

NAD(P)H: quinone oxidoreductase 1 (NQO1) is a major cytosolic enzyme involved in the reductive activation of AAI. nih.govnih.gov It is considered the most efficient cytosolic nitroreductase for this purpose both in vitro and in vivo. nih.govnih.gov NQO1 catalyzes the two-electron reduction of quinones and other substrates. isciii.es In the context of AAI, NQO1-mediated nitroreduction leads to the formation of the reactive intermediates that can cause DNA damage. nih.govnih.gov Interestingly, AAI itself has been shown to induce the expression and activity of NQO1 in the liver and kidney of mice, suggesting that the compound can enhance its own metabolic activation and genotoxic potential. nih.gov

Detoxification and Conjugation Mechanisms

Alongside activation pathways, organisms also possess detoxification mechanisms to neutralize and eliminate AAI and its metabolites.

A primary detoxification pathway for AAI is O-demethylation, which converts AAI to 8-hydroxyaristolochic acid I, also known as aristolochic acid Ia (AAIa). mdpi.comnih.govresearchgate.net This reaction is primarily mediated by cytochrome P450 enzymes, with CYP1A1 and CYP1A2 being the most important in both humans and rats. nih.govnih.govmdpi.comnih.gov The conversion of AAI to AAIa is considered a detoxification step because AAIa exhibits significantly lower nephrotoxicity and genotoxicity compared to the parent compound. scienceopen.comresearchgate.netexlibrisgroup.com Studies have shown that the levels of DNA adducts derived from AAIa are substantially lower than those from AAI. researchgate.netexlibrisgroup.com This metabolic pathway effectively reduces the concentration of the more toxic AAI. mdpi.com

Following their formation, metabolites of AAI can undergo further conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion. nih.govscilit.com The O-demethylated metabolite, AAIa, can be conjugated to form AAIa-O-sulfate and aristolactam Ia O-glucuronide. nih.gov These conjugated metabolites are more water-soluble and can be readily eliminated from the body, primarily through urine. wikipedia.orgnih.gov While N-glucuronidation of the aristolactam formed from AAI has been identified as a major phase II metabolic pathway, O-glucuronidation of AAIa also occurs. nih.govscilit.com Sulfation, catalyzed by sulfotransferases (SULTs), is another conjugation pathway that can lead to the formation of sulfate (B86663) esters. nih.govnih.gov

In Vitro and In Vivo Metabolic Profiling Studies

The metabolic fate of aristolochic acid I methyl ester is intrinsically linked to that of its parent compound, aristolochic acid I (AAI). Scientific literature suggests that this compound shares a nearly identical UV spectrum with AAI and its primary metabolite, aristolochic acid Ia, indicating a close structural and chemical relationship. nih.gov It is widely anticipated that the methyl ester undergoes rapid hydrolysis in biological systems to yield aristolochic acid I. Consequently, the subsequent biotransformation pathways are those established for AAI.

In vivo and in vitro studies have elucidated the primary metabolic routes for AAI, which involve O-demethylation, nitroreduction, and subsequent Phase II conjugation reactions. nih.gov

Detailed Research Findings

In vivo studies involving the administration of aristolochic acid I to rats have identified several metabolites in urine and feces. These biotransformations are part of the organism's mechanisms to eliminate the compound. The main metabolic pathways include O-demethylation of the methoxy (B1213986) group, reduction of the nitro group to form lactams, and conjugation with glucuronic acid or sulfate. nih.gov Research indicates that AAI is metabolized more efficiently in vivo than aristolochic acid II, with oxidation being the predominant pathway for AAI, while reduction is a minor route. nih.gov

In vitro models have provided more specific insights into the role of individual organs in these transformations. Studies using isolated perfused rat kidneys demonstrated that the kidney is a key site for the metabolism of AAI. nih.govrsc.org In this model, AAI is rapidly converted to its O-demethylated metabolite, aristolochic acid Ia (AAIa), and its corresponding sulfate conjugate. nih.govrsc.org These metabolites are then secreted into the urine. The reduction reactions that produce aristolactam metabolites occur at a slower pace within the kidney. nih.govrsc.org

The enzymes responsible for these transformations have also been identified through in vitro studies. Key enzymes involved in the metabolic activation of AAI in both rats and humans include NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP1A2. nih.gov

The following tables summarize the findings from these metabolic profiling studies.

Table 1: Metabolites Identified in In Vitro and In Vivo Studies

| Metabolite Name | Parent Compound | Biological Matrix / System | Study Type | Citation |

| Aristolochic acid Ia (AAIa) | Aristolochic acid I | Rat Urine & Feces; Isolated Rat Kidney Perfusate & Urine | In Vivo & In Vitro | nih.govrsc.org |

| Aristolochic acid Ia O-sulfate | Aristolochic acid I | Isolated Rat Kidney Urine | In Vitro | nih.govrsc.org |

| Aristolactam I | Aristolochic acid I | Rat Urine & Feces; Isolated Rat Kidney | In Vivo & In Vitro | nih.govrsc.org |

| Aristolactam Ia | Aristolochic acid I | Rat Urine & Feces; Isolated Rat Kidney | In Vivo & In Vitro | nih.govrsc.org |

| Aristolactam Ia O-glucuronide | Aristolochic acid I | Isolated Rat Kidney | In Vitro | nih.govrsc.org |

Table 2: Summary of Metabolic Profiling Studies

| Experimental System | Key Metabolic Pathways Observed | Key Findings | Citation |

| In Vivo (Wistar Rats) | O-Demethylation, Nitroreduction, Conjugation | AAI is efficiently metabolized, primarily via oxidation. Metabolites are found in urine and feces. | nih.govnih.gov |

| In Vitro (Isolated Perfused Rat Kidney) | O-Demethylation, Sulfation, Nitroreduction, Glucuronidation | The kidney actively metabolizes AAI into AAIa and its sulfate conjugate for rapid urinary excretion. Reduction to aristolactams is a slower process. Conjugated metabolites are almost exclusively secreted into the urine. | nih.govrsc.org |

| In Vitro (Enzymatic Assays) | Nitroreduction, O-Demethylation | NQO1, CYP1A1, and CYP1A2 are identified as the main enzymes responsible for the metabolic activation and detoxification of AAI. | nih.gov |

Q & A

Basic Research Questions

How is Aristolochic Acid I Methyl Ester (AAI-Me) structurally distinguished from other Aristolochic Acid derivatives?

Methodological Answer:

AAI-Me is identified via spectroscopic techniques:

- NMR : Key signals include methoxy groups (δ 3.87–4.06 ppm in -NMR) and aromatic protons (e.g., H-5 at δ 8.85 ppm due to deshielding effects). Methyl esterification shifts the carboxyl group resonance compared to non-esterified analogs .

- Mass Spectrometry (HR-EI-MS) : Molecular ion peaks (e.g., m/z 385.0800 [M] for AAI-Me) confirm the molecular formula (CHNO) .

- UV-Vis : Absorbance at 227, 273, 313, and 373 nm indicates a phenanthrene backbone .

What are the primary natural sources of AAI-Me?

Methodological Answer:

AAI-Me is primarily isolated from:

- Aristolochiaceae plants (e.g., Aristolochia tagala, A. debilis), often alongside other nitro-phenanthrenes like aristolochic acids I–IV and aristolactams .

- Non-Aristolochia genera : Rarely reported in Thecacoris annobonae (Euphorbiaceae), highlighting horizontal transfer or convergent biosynthesis .

Isolation Workflow : Methanol extraction followed by column chromatography (silica gel, Sephadex LH-20) and HPLC purification .

Advanced Research Questions

What methodologies optimize the isolation of AAI-Me from complex plant matrices?

Methodological Answer:

- Extraction : Use methanol-water (3:1) for polar nitro-phenanthrenes; ultrasonication enhances yield .

- Chromatography :

- Normal-phase silica gel separates based on polarity (eluent: CHCl-MeOH gradients).

- Reverse-phase HPLC (C18 column, acetonitrile-water with 0.1% formic acid) resolves co-eluting isomers .

- Purity Validation : ≥97% purity via UPLC-QQQ-MS with MRM transitions (e.g., m/z 385 → 295 for AAI-Me) .

How do cytochrome P450 (CYP) enzymes influence AAI-Me detoxification and activation?

Methodological Answer:

- Detoxification Pathway : Human CYP1A2 catalyzes O-demethylation, forming 8-hydroxyaristolochic acid I (AAIa), a less nephrotoxic metabolite. Rat CYP2C and 1A isoforms show similar activity .

- Activation Pathway : Anaerobic reduction (e.g., by NADPH:CYP reductase) generates reactive nitrenium ions, forming DNA adducts (e.g., dA-AAI) linked to carcinogenicity. Competitive inhibition assays with ketoconazole (CYP3A4 inhibitor) validate enzyme-specific contributions .

Experimental Design :

How do researchers resolve contradictions in AAI-Me’s cytotoxic vs. nephrotoxic effects?

Methodological Answer:

- Cytotoxicity Assays : AAI-Me inhibits Bacillus subtilis and Mucor miehei (MIC: 10–50 µg/mL) via H-ATPase disruption, but weak activity in mammalian cell lines (IC > 100 µM) suggests species-specific mechanisms .

- Nephrotoxicity Studies :

- In vivo models : Administer AAI-Me (1–5 mg/kg) to rats; monitor serum creatinine/BUN levels and renal histopathology. Compare with AAI (non-esterified) to assess esterification’s protective role .

- Mechanistic Insight : AAI-Me’s methyl ester reduces renal uptake vs. AAI, delaying tubular necrosis but prolonging carcinogenic DNA adduct retention .

What analytical strategies quantify AAI-Me in herbal matrices with high sensitivity?

Methodological Answer:

- UPLC-QQQ-MS/MS :

- Validation : Spike-and-recovery tests in Aristolochia tuberosa (70–120% recovery) and inter-lab reproducibility (RSD < 5%) .

How does AAI-Me’s structure-activity relationship (SAR) compare to other aristolochic acids?

Methodological Answer:

- Methyl Esterification : Reduces polarity, enhancing membrane permeability but decreasing renal clearance. AAI-Me’s IC in Staphylococcus aureus is 2× lower than AAI due to improved bioavailability .

- Nitro Group Position : C8 nitro (AAI-Me) vs. C10 nitro (AAII-Me) alters DNA adduct specificity. Molecular dynamics simulations show AAI-Me preferentially binds dA sites in TP53 gene hotspots .

Data Contradiction Analysis

Issue : Conflicting reports on AAI-Me’s antimicrobial efficacy.

Resolution :

- Dose-Dependent Effects : AAI-Me shows bacteriostatic activity at 10 µg/mL but cytotoxicity at 50 µg/mL in Chlorella vulgaris. Use time-kill assays to differentiate static vs. cidal effects .

- Strain Variability : Test across Gram-positive/-negative panels; AAI-Me’s lipophilicity favors activity against Mycobacteria (acid-fast) vs. E. coli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.